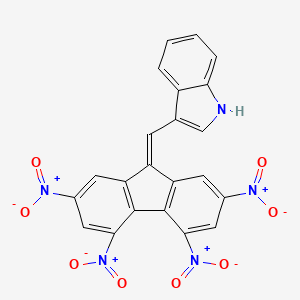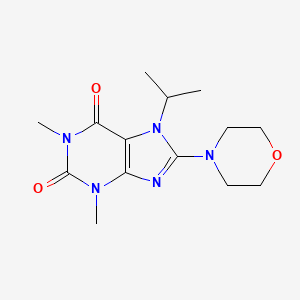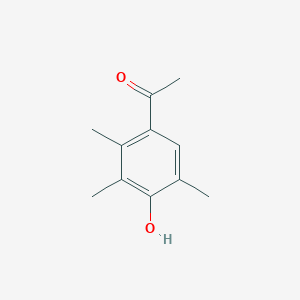![molecular formula C18H16Br2N4O2 B11978788 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a benzylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.
Benzylidene Bridge Formation: The final step involves the condensation of the hydrazide derivative with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the benzylidene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the benzylidene bridge, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzylidene bridge.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
作用機序
The mechanism by which 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE exerts its effects is multifaceted:
Molecular Targets: It can interact with DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share the benzimidazole core.
Hydrazide Derivatives: Compounds such as isoniazid (used in tuberculosis treatment) feature the hydrazide group.
Benzylidene Derivatives: Compounds like benzylideneacetone have a similar benzylidene bridge.
Uniqueness
What sets 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE apart is its combination of these three functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H16Br2N4O2 |
|---|---|
分子量 |
480.2 g/mol |
IUPAC名 |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Br2N4O2/c1-11(9-24-10-21-15-4-2-3-5-16(15)24)18(26)23-22-8-12-6-13(19)7-14(20)17(12)25/h2-8,10-11,25H,9H2,1H3,(H,23,26)/b22-8+ |
InChIキー |
DACZQMVLDVTJLF-GZIVZEMBSA-N |
異性体SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)


![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)


![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978773.png)
![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
